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Abstract
This technical guide provides a comprehensive overview of 2-(2-Chlorophenoxy)ethanamine
hydrochloride, a significant chemical intermediate. The document delineates its molecular

structure, physicochemical properties, and a plausible synthetic pathway. While this compound

is primarily utilized in research and development settings as a building block for more complex

molecules, this guide aims to consolidate the available technical information for researchers,

scientists, and professionals in drug development and chemical synthesis. This document is

structured to provide both foundational knowledge and practical insights into the nature and

handling of this compound.

Introduction and Chemical Identity
2-(2-Chlorophenoxy)ethanamine hydrochloride is an organic salt belonging to the phenoxy-

ethylamine class of compounds. Its structure is characterized by a 2-chlorophenoxy group

linked via an ether bond to an ethanamine moiety, which is present as a hydrochloride salt.

This arrangement of functional groups makes it a versatile precursor in organic synthesis,

particularly for the development of novel pharmaceutical and agrochemical agents. The

presence of the chlorine atom on the aromatic ring and the primary amine group provides two

key points for chemical modification, allowing for its incorporation into a wide range of

molecular scaffolds.
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The hydrochloride salt form enhances the compound's stability and aqueous solubility

compared to its free base, making it more convenient for storage, handling, and use in various

reaction conditions.

Synonyms:

2-(2-Chlorophenoxy)-1-ethanamine hydrochloride

Ethanamine, 2-(2-chlorophenoxy)-, hydrochloride (1:1)

Molecular Structure and Physicochemical
Properties
Molecular Structure
The chemical structure of 2-(2-Chlorophenoxy)ethanamine hydrochloride consists of a

benzene ring substituted with a chlorine atom at the ortho position. This chlorophenyl group is

connected through an ether linkage to an ethyl chain, which terminates in an amino group

protonated with hydrochloric acid.

2D Chemical Structure of 2-(2-Chlorophenoxy)ethanamine hydrochloride

The spatial arrangement of the atoms and the electronic effects of the substituents are key to

its reactivity. The electron-withdrawing nature of the chlorine atom influences the properties of

the aromatic ring, while the ether linkage provides a degree of conformational flexibility.

Molecular Formula and Weight
The molecular formula and weight of 2-(2-Chlorophenoxy)ethanamine hydrochloride have

been consistently verified across multiple chemical data providers.[1][2]

Molecular Formula: C₈H₁₁Cl₂NO

Molecular Weight: 208.09 g/mol [1]

The molecular weight is calculated based on the atomic masses of the constituent elements: (8

× 12.011) + (11 × 1.008) + (2 × 35.453) + (1 × 14.007) + (1 × 15.999) = 208.09 g/mol .
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Physicochemical Data Summary
While specific experimental data for some physical properties of 2-(2-
Chlorophenoxy)ethanamine hydrochloride are not widely available in peer-reviewed

literature, the following table summarizes its key identifiers and established properties.

Information on related compounds is included for context where direct data is absent.

Property Value Source(s)

CAS Number 26378-54-1 [1][3]

Molecular Formula C₈H₁₁Cl₂NO [1][2]

Molecular Weight 208.09 g/mol [1]

Appearance
Expected to be a crystalline

solid
Inferred

Melting Point

Data not available. (For

comparison, 2-

Chloroethylamine

hydrochloride melts at 140-150

°C)

[4]

Boiling Point

Data not available for the salt.

(The free base of the related 2-

(2-Chlorophenyl)ethylamine

boils at 120 °C / 15 mmHg)

Solubility
Expected to be soluble in

water.
[5]

Synthesis and Mechanistic Insights
A specific, detailed, and peer-reviewed synthesis protocol for 2-(2-
Chlorophenoxy)ethanamine hydrochloride is not readily available in the public domain.

However, based on established principles of organic chemistry and known syntheses of

analogous compounds, a plausible and efficient synthetic route can be proposed. The most

likely approach involves a Williamson ether synthesis followed by a Gabriel synthesis or a

related amination strategy.
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Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-chlorophenol and a

suitable 2-carbon aminating agent.

Step 1: Williamson Ether Synthesis 2-Chlorophenol is first deprotonated with a suitable base,

such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding

phenoxide. This highly nucleophilic phenoxide is then reacted with a 2-haloethanol, such as 2-

bromoethanol, to form the intermediate 2-(2-chlorophenoxy)ethanol.

Step 2: Conversion of Alcohol to Amine The terminal hydroxyl group of 2-(2-

chlorophenoxy)ethanol is then converted to a primary amine. This can be achieved through

several methods:

Via an Azide Intermediate: The alcohol is first converted to a good leaving group (e.g., a

tosylate or mesylate), followed by nucleophilic substitution with sodium azide (NaN₃) and

subsequent reduction of the azide to an amine using a reducing agent like lithium aluminum

hydride (LiAlH₄) or catalytic hydrogenation.

Via a Phthalimide Intermediate (Gabriel Synthesis): The alcohol is converted to an alkyl

halide (e.g., with PBr₃), which then reacts with potassium phthalimide. The resulting N-

alkylphthalimide is subsequently cleaved, typically with hydrazine (H₂NNH₂), to release the

primary amine.

Finally, the resulting 2-(2-chlorophenoxy)ethanamine free base is treated with hydrochloric acid

(HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired

hydrochloride salt.

Experimental Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthetic pathway.
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Step 1: Williamson Ether Synthesis

Step 2: Amination

Step 3: Salt Formation
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Caption: Proposed synthetic workflow for 2-(2-Chlorophenoxy)ethanamine hydrochloride.
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Spectroscopic and Analytical Characterization
Definitive spectroscopic data (NMR, IR, MS) for 2-(2-Chlorophenoxy)ethanamine
hydrochloride is not currently published in readily accessible scientific literature. For rigorous

structural confirmation and purity assessment, the following analytical techniques would be

essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons (in the range of 6.8-7.5 ppm), the two methylene groups of the ethyl chain (likely

triplets in the 3.0-4.5 ppm region), and a broad signal for the ammonium protons. The

coupling patterns and chemical shifts would confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the

eight carbon atoms in the molecule. The aromatic carbons would appear in the 110-160 ppm

region, while the aliphatic carbons of the ethyl chain would be observed at higher field (40-70

ppm).

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by specific absorption bands indicating the key

functional groups. Expected peaks would include:

N-H stretching: A broad band in the 3000-3300 cm⁻¹ region, characteristic of the ammonium

salt.

C-H stretching: Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

C-O-C stretching: A strong band in the 1200-1250 cm⁻¹ region, confirming the aryl ether

linkage.

C-Cl stretching: A band in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)
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Mass spectrometry would be used to confirm the molecular weight of the free base. Under

Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z corresponding

to the free base C₈H₁₀ClNO (approximately 171.05 amu). The isotopic pattern of the chlorine

atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak, providing strong

evidence for the presence of a single chlorine atom.

Applications and Research Significance
2-(2-Chlorophenoxy)ethanamine hydrochloride is primarily valuable as a chemical

intermediate. Its bifunctional nature allows it to serve as a scaffold for building more complex

molecules with potential biological activity. While specific end-products derived from this exact

intermediate are not extensively documented in major databases, compounds with the

chlorophenoxy-ethylamine motif are explored in various research areas:

Pharmaceutical Development: Analogous structures are investigated for their potential as

therapeutic agents, particularly in areas targeting the central nervous system. The related

compound, 2-Hydroxy-2-(2-chlorophenyl)ethylamine hydrochloride, serves as a precursor for

molecules targeting neurotransmitter systems.[6]

Agrochemical Synthesis: Phenoxy-based structures are common in herbicides and

fungicides. The reactive amine handle of this compound allows for the introduction of further

functionalities to develop new active ingredients.

Material Science: Amines are used in the development of specialty polymers and coatings to

enhance properties like adhesion and chemical resistance.[6]

Safety and Handling
While a specific safety data sheet (SDS) for 2-(2-Chlorophenoxy)ethanamine hydrochloride
is not universally available, data from structurally related compounds suggest that it should be

handled with care.

General Hazards: Amine hydrochlorides can be corrosive and irritants. The related

compound 2-(2-Chlorophenyl)ethylamine is classified as causing severe skin burns and eye

damage. Therefore, appropriate personal protective equipment (PPE) is essential.

Handling Precautions:
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Work in a well-ventilated fume hood.

Wear chemical-resistant gloves, a lab coat, and safety goggles.

Avoid inhalation of dust or vapors.

Prevent contact with skin and eyes.

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from

incompatible materials such as strong oxidizing agents and strong bases.

Conclusion
2-(2-Chlorophenoxy)ethanamine hydrochloride is a well-defined chemical entity with a

confirmed molecular structure and weight. While its primary role is that of a synthetic

intermediate, its structural features make it a compound of interest for the construction of more

elaborate molecules in the pharmaceutical and chemical industries. This guide has

consolidated the available information on its identity, properties, and a logical synthetic

approach. Further research and publication of detailed experimental and spectroscopic data

would be invaluable to the scientific community to fully exploit the potential of this versatile

building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-(2-Chlorophenoxy)-1-ethanamine hydrochloride | 26378-54-1 [sigmaaldrich.com]

2. Chemsigma International Co., Ltd. [chemsigma.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1591269?utm_src=pdf-body
https://www.benchchem.com/product/b1591269?utm_src=pdf-body
https://www.arctom.com/en-us/cas-26378-54-1.html
https://www.benchchem.com/product/b1591269?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/HK/zh/product/matrixscientific/mat338507798?context=bbe
https://chemsigma.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. arctomsci.com [arctomsci.com]

4. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]

5. CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… [cymitquimica.com]

6. chemimpex.com [chemimpex.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-
Chlorophenoxy)ethanamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591269#2-2-chlorophenoxy-ethanamine-
hydrochloride-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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